molecular formula C11H19N3O4 B3197057 (S)-2-(tert-Butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid CAS No. 1002754-75-7

(S)-2-(tert-Butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid

Cat. No.: B3197057
CAS No.: 1002754-75-7
M. Wt: 257.29 g/mol
InChI Key: PJUUJBXEWCWACQ-ZETCQYMHSA-N
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Description

(S)-2-(tert-Butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid (CAS: 1002754-75-7) is a chiral amino acid derivative featuring three key functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amine moiety during synthetic processes.
  • A 3-methyl-3H-diazirine ring, a photoreactive group enabling covalent crosslinking upon UV irradiation.
  • A butanoic acid backbone in the (S)-configuration, critical for stereospecific interactions in biological systems .

This compound is widely used in photoaffinity labeling to study protein-ligand interactions, leveraging the diazirine’s ability to generate carbene intermediates that bind covalently to nearby molecules. Its Boc group ensures compatibility with solid-phase peptide synthesis (SPPS) protocols .

Properties

IUPAC Name

(2S)-4-(3-methyldiazirin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4/c1-10(2,3)18-9(17)12-7(8(15)16)5-6-11(4)13-14-11/h7H,5-6H2,1-4H3,(H,12,17)(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUUJBXEWCWACQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-(tert-Butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid, commonly referred to as a photoaffinity labeling compound, exhibits significant biological activity primarily due to its unique diazirine moiety. This compound is utilized in various biochemical applications, particularly in studying protein interactions and cellular processes.

The biological activity of this compound is largely attributed to its photo-reactive diazirine ring . Upon exposure to ultraviolet (UV) light, the diazirine undergoes photolysis, resulting in the generation of a highly reactive carbene intermediate. This carbene can form covalent bonds with nearby biomolecules, such as proteins and nucleic acids, facilitating the study of molecular interactions and identification of binding sites .

Applications in Research

  • Photoaffinity Labeling :
    • The primary application of (S)-2-(tert-butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid is in photoaffinity labeling, which allows researchers to covalently tag proteins or other biomolecules upon UV irradiation. This technique is crucial for mapping protein-ligand interactions and understanding biochemical pathways .
  • Bioconjugation :
    • The compound can be conjugated to various biomolecules for use in biochemical assays, enhancing the ability to study complex biological systems .
  • Medicinal Chemistry :
    • It plays a role in the design and synthesis of novel therapeutic agents, particularly enzyme inhibitors and receptor modulators. The ability to selectively label proteins aids in drug discovery and development .
  • Chemical Biology :
    • In chemical biology, this compound is employed to investigate cellular processes and molecular mechanisms by enabling the selective modification of target biomolecules .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(S)-2-(tert-butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acidContains a diazirine ring; Boc-protected amino groupPhotoaffinity labeling; bioconjugation
(S)-2-(tert-butoxycarbonylamino)-3-(3-phenyl-3H-diazirin-3-yl)propanoic acidPhenyl group on diazirineSimilar applications but different reactivity
(S)-2-(tert-butoxycarbonylamino)-3-(3-ethyl-3H-diazirin-3-yl)propanoic acidEthyl group on diazirineVariations in stability and photoreactivity

The uniqueness of (S)-2-(tert-butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid lies in its specific combination of a Boc-protected amino group and a methyl-substituted diazirine ring, providing a balance of stability, reactivity, and versatility for scientific applications .

Case Studies

  • Protein Interaction Studies :
    • In a study involving photoaffinity labeling, researchers utilized this compound to investigate the binding sites of specific receptors. Upon UV exposure, labeled proteins were analyzed using mass spectrometry, revealing critical interaction sites that inform drug design strategies .
  • Therapeutic Development :
    • Another application showcased the compound's role in developing enzyme inhibitors. By covalently attaching to target enzymes via photolysis, researchers could assess the functional consequences of inhibiting these proteins, leading to potential therapeutic candidates .

Scientific Research Applications

Photoaffinity Labeling

Mechanism : The diazirine moiety in this compound can generate a highly reactive carbene when irradiated with UV light (around 360 nm). This carbene can then react with nucleophiles in close proximity, leading to the formation of irreversible covalent bonds.

Applications :

  • Protein Interaction Studies : Researchers utilize Boc-L-Photo-Lysine to label specific proteins in complex mixtures, allowing for the identification and characterization of protein-protein interactions. This has been demonstrated in studies involving the selective labeling of Sirtuin proteins, where the compound was used to probe interactions within cellular environments .
  • Mapping Protein Structures : By incorporating this photo-crosslinking amino acid into proteins, scientists can map the spatial arrangement of amino acids within protein structures. This is crucial for understanding protein folding and function.

Synthesis of Peptides and Proteins

Boc-L-Photo-Lysine can be incorporated into peptides during solid-phase peptide synthesis (SPPS). The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of this photo-reactive amino acid into larger peptide constructs.

Case Studies :

  • In one study, researchers synthesized peptides containing Boc-L-Photo-Lysine and used them to investigate receptor-ligand interactions through photoaffinity labeling techniques .

Development of Fluorescent Probes

The compound can be modified to create fluorescent probes that facilitate real-time monitoring of biochemical processes. By attaching fluorescent tags to the labeled proteins, researchers can visualize interactions using fluorescence microscopy.

Example : A study demonstrated the use of a fluorescent photoaffinity probe based on Boc-L-Photo-Lysine to label formyl peptide receptors, providing insights into receptor activation and signaling pathways .

Applications in Drug Discovery

The ability to selectively label proteins and study their interactions makes Boc-L-Photo-Lysine a valuable tool in drug discovery. It allows researchers to identify potential drug targets by understanding how small molecules interact with specific proteins.

Bioconjugation Techniques

Boc-L-Photo-Lysine is also employed in bioconjugation strategies where it facilitates the attachment of various biomolecules (like drugs or imaging agents) to proteins or other biomolecules through covalent bonding.

Summary Table of Applications

Application AreaDescription
Photoaffinity LabelingUsed for studying protein interactions and dynamics through covalent labeling techniques.
Synthesis of PeptidesIncorporated into peptides during SPPS for selective deprotection and functionalization.
Development of Fluorescent ProbesCreation of probes for real-time monitoring of biochemical processes using fluorescence.
Drug DiscoveryIdentification of drug targets by studying small molecule-protein interactions.
Bioconjugation TechniquesFacilitates attachment of biomolecules via covalent bonding for therapeutic or imaging purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Comparisons

Diazirine-Containing Analogues

Diazirine-based photoreactive groups are favored over alternatives like benzophenones or aryl azides due to their smaller size (minimizing steric hindrance) and higher crosslinking efficiency. For example:

Compound Photoreactive Group Crosslinking Efficiency Steric Hindrance
(S)-2-Boc-amino-4-(3-methyl-diazirine)butanoic acid 3-methyl-3H-diazirine High (~20–30%) Low
Benzophenone-modified amino acids Benzophenone Moderate (~5–15%) High
Aryl azide derivatives Azide Low (<5%) Moderate

Note: Crosslinking efficiency values are approximate and context-dependent.

Boc-Protected Amino Acids

The Boc group offers superior acid-labile protection compared to other groups like Fmoc (9-fluorenylmethoxycarbonyl):

Protecting Group Stability (Basic Conditions) Cleavage Method Compatibility with SPPS
Boc High Strong acid (e.g., TFA) Excellent
Fmoc Low Mild base (e.g., piperidine) Excellent
Cbz Moderate Hydrogenolysis Limited

The Boc group in this compound ensures stability during peptide elongation, making it ideal for stepwise synthesis .

Stereochemical and Backbone Variants

Enantiomeric Comparison

The (S)-configuration of the butanoic acid backbone is critical for mimicking natural L-amino acids. The (R)-enantiomer is typically inactive in biological systems, as seen in analogous compounds like Boc-protected methionine derivatives .

Backbone Modifications

Replacing the butanoic acid with shorter (e.g., propanoic acid) or longer (e.g., pentanoic acid) backbones alters solubility and binding kinetics. For instance:

  • Butanoic acid: Balances hydrophobicity and solubility in aqueous buffers.
  • Propanoic acid: Increased hydrophilicity but reduced membrane permeability.

Q & A

Q. How to optimize this compound for site-specific protein labeling in live-cell imaging?

  • Methodological Answer : Functionalize the carboxylic acid group with an NHS ester for cell-permeable probes. Validate labeling efficiency via fluorescence microscopy using a fluorophore-conjugated streptavidin probe. Ensure UV irradiation does not exceed 10 minutes to maintain cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(tert-Butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid
Reactant of Route 2
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(S)-2-(tert-Butoxycarbonylamino)-4-(3-methyl-3H-diazirine-3-yl)butanoic acid

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